2-[5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine
Description
Properties
IUPAC Name |
cyclopentyl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c21-15(10-4-1-2-5-10)20-8-11(9-20)14-18-13(19-22-14)12-16-6-3-7-17-12/h3,6-7,10-11H,1-2,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZVOTIWYOBOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidinyl Group: The pyrimidinyl group can be synthesized through the reaction of appropriate nitriles with amidines under acidic or basic conditions.
Formation of the Oxadiazolyl Group: The oxadiazolyl group can be synthesized by cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.
Formation of the Azetidinyl Group: The azetidinyl group can be introduced through the reaction of azetidine with suitable electrophiles.
Coupling Reactions: The final step involves coupling the cyclopentyl group with the previously synthesized intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares key structural and hypothetical physicochemical properties of the target compound with its closest analogs, based on available evidence and structural inferences:
Key Observations:
Lipophilicity and Bioavailability : The cyclopentanecarbonyl group in the target compound increases logP by ~2.3 units compared to the unsubstituted azetidine analog, suggesting improved passive diffusion across biological membranes . However, this may reduce aqueous solubility, necessitating formulation optimization.
Salt vs.
Steric Effects : The bulky cyclopentanecarbonyl group in the target compound may interfere with binding to flat active sites but could improve selectivity by excluding off-target interactions.
Biological Activity
The compound 2-[5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a pyrimidine ring fused with an oxadiazole moiety, which is further substituted with a cyclopentanecarbonylazetidine group. This unique combination is believed to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₅O₂ |
| Molecular Weight | 253.29 g/mol |
| CAS Number | Not available |
The biological activity of This compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The oxadiazole and pyrimidine components are known to exhibit inhibitory effects on various enzymes, including topoisomerase I. This inhibition disrupts DNA replication in cancer cells, leading to cytotoxic effects .
- Antiproliferative Effects : Studies have shown that derivatives of oxadiazole compounds can exhibit significant antiproliferative activity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) through mechanisms involving apoptosis and cell cycle arrest .
Anticancer Activity
A series of studies have explored the anticancer potential of oxadiazole derivatives similar to the compound . For instance:
- MTT Assay Results : An MTT assay demonstrated that certain oxadiazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating their effectiveness as potential anticancer agents .
Case Study: Topoisomerase Inhibition
A study focusing on the structure-activity relationship (SAR) of oxadiazole compounds highlighted that modifications in the chemical structure could enhance the inhibitory effects on topoisomerase I. The docking studies supported these findings by showing favorable interactions between the compounds and the enzyme active site .
Comparative Analysis with Similar Compounds
To better understand the biological activity of This compound , a comparison with other known oxadiazole derivatives was conducted:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
